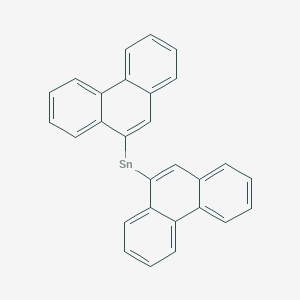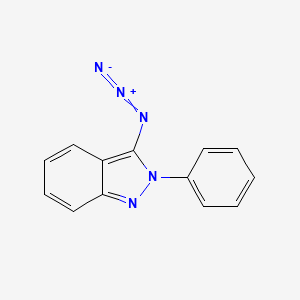
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid typically involves the reaction of imidazolidinone derivatives with phosphonic acid reagents. One common method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different imidazolidinone derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can produce various substituted imidazolidinone derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Similar Compounds:
Phosphonic acid: A simpler analog with similar functional groups but lacking the imidazolidinone ring.
Aminophosphonic acids: Compounds with an amino group attached to the phosphonic acid moiety.
Organophosphonic acids: A broader class of compounds containing organic groups attached to the phosphonic acid.
Uniqueness: this compound is unique due to the presence of both the imidazolidinone ring and the phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 90730-10-2 | |
Molekularformel |
C3H7N2O5P |
Molekulargewicht |
182.07 g/mol |
IUPAC-Name |
(5-hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid |
InChI |
InChI=1S/C3H7N2O5P/c6-1-2(11(8,9)10)5-3(7)4-1/h1-2,6H,(H2,4,5,7)(H2,8,9,10) |
InChI-Schlüssel |
AANGKRBVSJYRML-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(NC(=O)N1)P(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)

![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
